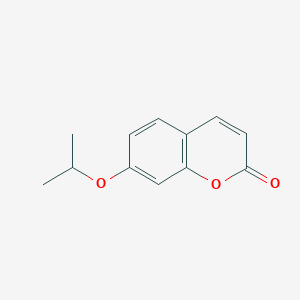

2H-1-Benzopyran-2-one, 7-(1-methylethoxy)-

Description

Contextualization of Coumarins in Contemporary Chemical and Biological Research

Coumarins are a large family of naturally occurring and synthetic compounds that have garnered significant attention in scientific research due to their diverse biological activities. nih.govmdpi.comnumberanalytics.com Found in numerous plants, fungi, and bacteria, these compounds are secondary metabolites that play roles in plant defense and ecology. nih.govnumberanalytics.com The fundamental structure of coumarin (B35378), a benzopyrone, consists of a benzene (B151609) ring fused to a pyrone ring. mdpi.comnumberanalytics.com This scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can interact with a wide range of biological targets. nih.gov

The versatility of the coumarin nucleus allows for a wide array of substitutions, leading to a vast number of derivatives with varied pharmacological properties. nih.govfrontiersin.org Researchers have explored coumarins for their potential as anticoagulant, anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer agents. mdpi.comatlantis-press.com Their applications extend beyond medicine into fields like cosmetics, food additives, and fluorescent probes. mdpi.comnumberanalytics.com

Structural Classification and Nomenclature of 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)- (7-Isopropoxycoumarin)

2H-1-Benzopyran-2-one, 7-(1-methylethoxy)- is systematically named based on the coumarin core structure. The "2H-1-benzopyran-2-one" part of the name identifies the fundamental coumarin ring system. The "7-(1-methylethoxy)-" prefix indicates the presence of an isopropoxy group (a central oxygen atom bonded to an isopropyl group and the coumarin ring) at the 7th position of the benzopyran ring. Its common name is 7-isopropoxycoumarin.

Coumarins are broadly classified based on the nature and position of their substituents. frontiersin.orgatlantis-press.com Simple coumarins, like 7-isopropoxycoumarin, are characterized by substitutions such as hydroxyl, alkoxy, or alkyl groups on the benzopyran ring. Other major classes include furanocoumarins and pyranocoumarins, which have additional furan (B31954) or pyran rings fused to the basic coumarin structure. frontiersin.orgatlantis-press.com

Below is a table detailing the key identifiers for 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)-.

| Property | Value |

| IUPAC Name | 7-(1-methylethoxy)-2H-1-benzopyran-2-one |

| Common Name | 7-Isopropoxycoumarin |

| Molecular Formula | C12H12O3 |

| CAS Number | 28781-33-1 |

Significance of the 2H-1-Benzopyran-2-one Scaffold in Academic Investigations

The 2H-1-benzopyran-2-one, or coumarin, scaffold is a cornerstone in the development of new bioactive molecules. researchgate.net Its rigid, planar structure and the presence of an α,β-unsaturated lactone provide a unique electronic and steric profile that facilitates interactions with various biological macromolecules. researchgate.net The synthetic accessibility of the coumarin core and the ease with which it can be functionalized at multiple positions make it an attractive template for creating libraries of compounds for screening. nih.govresearchgate.net

The benzopyran ring system is a key feature in many natural and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. ijbpas.comnih.gov The ability of the chromene moiety within the benzopyran structure to interact with cellular targets contributes to its diverse functions. ijbpas.com The fusion of the benzene and pyrone rings creates a system that can be tailored to achieve specific biological effects, making it a valuable tool in drug discovery and medicinal chemistry. nih.gov

Overview of Research Trajectories Related to 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)-

Research on 7-isopropoxycoumarin and its derivatives has explored various potential applications. One area of investigation is its potential as a building block for more complex molecules with specific biological activities. For instance, derivatives of 7-hydroxycoumarin, the precursor to 7-isopropoxycoumarin, have been synthesized and evaluated for their fungicidal activity. mdpi.com

Studies on related prenyloxycoumarins, which share a similar ether linkage at the 7-position, have shown a range of biological effects, including antitumor, anti-inflammatory, and antiviral activities. nih.gov Specifically, 7-isopentenyloxycoumarin, a structurally similar compound, has been investigated for its ability to stimulate melanogenesis and its neuroprotective properties. nih.gov

The synthesis of various coumarin derivatives, including those with alkoxy groups at the 7-position, is a continuous area of research. Methods like the Pechmann condensation and Williamson ether synthesis are commonly employed to create these compounds. nih.gov The exploration of these synthetic routes allows for the creation of novel coumarin derivatives with potentially enhanced or new biological activities.

Structure

3D Structure

Properties

IUPAC Name |

7-propan-2-yloxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-8(2)14-10-5-3-9-4-6-12(13)15-11(9)7-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYLBTNCDDGLDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354320 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87980-63-0 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2h 1 Benzopyran 2 One, 7 1 Methylethoxy and Its Analogues

Established Organic Synthesis Approaches for the 2H-1-Benzopyran-2-one Core

The synthesis of the fundamental 2H-1-Benzopyran-2-one, or coumarin (B35378), skeleton can be achieved through several classic organic reactions. These methods provide the foundational framework upon for which more complex derivatives are built.

The Pechmann condensation is a widely used method for synthesizing coumarins by reacting a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The reaction proceeds through an initial transesterification followed by ring closure. wikipedia.org While effective with simple phenols, the conditions can be harsh; however, with activated phenols like resorcinol (B1680541), the reaction can be performed under much milder conditions, making it a useful route for umbelliferone (B1683723) derivatives. wikipedia.org Various acid catalysts, including sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, are employed to facilitate this condensation. scienceinfo.comsciensage.info

Another cornerstone in coumarin synthesis is the Perkin reaction . This method involves the condensation of salicylaldehyde (B1680747) with an acetic anhydride (B1165640) in the presence of a weak base, such as sodium acetate, to form an o-hydroxycinnamic acid derivative that spontaneously cyclizes to the coumarin lactone ring. scienceinfo.comorganicreactions.orgresearchgate.net

The Knoevenagel condensation offers a versatile route by reacting o-hydroxy aldehydes with active methylene (B1212753) compounds in the presence of a base catalyst. scienceinfo.comsapub.orgresearchgate.net This method is particularly useful for producing coumarins with substituents at the 3-position. youtube.com Variations of this reaction have been developed using microwave irradiation to accelerate the process. aip.org

The Wittig reaction provides another pathway to coumarin derivatives. scienceinfo.comsciensage.info This reaction typically involves the interaction of an aromatic aldehyde or ketone with a phosphorus ylide. scienceinfo.com A one-pot synthesis of coumarins has been developed using an intramolecular Wittig reaction, which offers the advantages of mild reaction conditions and good yields. rsc.org

Synthesis of 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)- via Specific Reaction Sequences

The synthesis of the specific compound, 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)-, also known as 7-isopropoxycoumarin, typically involves the etherification of a 7-hydroxycoumarin precursor.

Precursor Compounds and Reagent Selection for Isopropoxylation

The primary precursor for the synthesis of 7-isopropoxycoumarin is 7-hydroxycoumarin , also known as umbelliferone. mdpi.com This compound provides the essential coumarin core with a hydroxyl group at the 7-position, which is the site for the isopropoxylation reaction. The selection of the isopropoxylating agent is crucial. Common reagents include isopropyl halides (e.g., isopropyl bromide or iodide) or other sources of an isopropyl group. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, making it a more potent nucleophile.

Optimized Reaction Conditions and Yield Enhancements

To achieve high yields of 7-isopropoxycoumarin, reaction conditions must be carefully optimized. This includes the choice of solvent, base, temperature, and reaction time. For instance, the reaction of 7-hydroxy-6-(1-methylethoxy)-2H-1-benzopyran-2-one was achieved with a quantitative yield by recrystallization from isopropanol. prepchem.com The subsequent cleavage of a protecting group was performed in a mixture of glacial acetic acid and concentrated hydrochloric acid at 70°C. prepchem.com The synthesis of related 7-alkoxycoumarin derivatives has been achieved by reacting the corresponding 7-hydroxycoumarin with alkyl halides in the presence of a base.

Advanced Synthetic Strategies for Novel 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)- Derivatives

Modern synthetic chemistry offers powerful tools to create novel derivatives of 7-isopropoxycoumarin, enabling the exploration of new chemical space and potential applications.

Copper(I)-Catalyzed Click Reactions for Conjugate Formation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazole linkages. nih.govorganic-chemistry.org This reaction can be used to conjugate 7-isopropoxycoumarin derivatives with other molecules. The strategy involves preparing an alkyne- or azide-functionalized 7-isopropoxycoumarin, which can then be "clicked" with a complementary azide- or alkyne-containing molecule. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate). nih.govacs.orgnsf.gov This approach has been successfully used to link coumarins to various molecular platforms. nih.govacs.org

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for introducing a wide range of functional groups onto the coumarin scaffold. researchgate.netencyclopedia.pub These reactions typically involve a palladium catalyst and allow for the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the coumarin ring. For instance, the Suzuki-Miyaura coupling can be used to introduce aryl or vinyl groups at the C-3 or C-4 positions of a suitably halogenated or triflated coumarin precursor. researchgate.netttu.edu Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties, which can then be further functionalized, for example, via click chemistry. tandfonline.com These methods provide a powerful platform for creating diverse libraries of 7-isopropoxycoumarin derivatives with tailored properties. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of heterocyclic compounds, including coumarins. This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. wikipedia.orgtsijournals.com The synthesis of 7-alkoxycoumarins, such as 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)-, can be effectively achieved through microwave-assisted protocols.

A common route to 7-alkoxycoumarins involves a two-step process starting from resorcinol. The first step is the Pechmann condensation of resorcinol with a β-ketoester, such as ethyl acetoacetate, to form a 7-hydroxycoumarin intermediate. This reaction can be efficiently catalyzed by various Lewis acids and conducted under microwave irradiation. For instance, the synthesis of 7-hydroxy-4-methylcoumarin has been successfully carried out using catalysts like SnCl₂·2H₂O or AlCl₃ under microwave conditions, achieving yields up to 55.25% in a matter of minutes. rasayanjournal.co.in Other studies have reported yields as high as 87.5% using zirconium sulfate (B86663) tetrahydrate as a catalyst under microwave irradiation. asianpubs.org

The subsequent step is the alkylation of the 7-hydroxy group to introduce the desired alkoxy moiety, in this case, the 1-methylethoxy (isopropoxy) group. This is typically achieved through a Williamson ether synthesis, where the 7-hydroxycoumarin is treated with an alkyl halide (e.g., 2-bromopropane) in the presence of a base. wikipedia.org While the Williamson ether synthesis itself can be accelerated by microwaves, a particularly relevant application of microwave assistance is in the subsequent modification of the coumarin scaffold. tsijournals.comresearchgate.netresearchgate.net

A study by Nguyen et al. demonstrated the synthesis of various 6- and 7-alkoxy-4-methylcoumarins via conventional Williamson ether synthesis, followed by a microwave-assisted oxidation of the 4-methyl group to a 4-formyl group. tandfonline.comtandfonline.comingentaconnect.com This highlights the utility of microwave irradiation in the functionalization of pre-formed alkoxy-coumarin scaffolds. The oxidation reaction time was dramatically reduced from 24 hours with conventional heating to just 30-40 minutes under microwave irradiation, with yields soaring from 40-67% to 90-93%. tandfonline.comtandfonline.com This indicates that a microwave-assisted approach is highly effective for the synthesis and derivatization of coumarins.

Below is a table summarizing microwave-assisted synthesis conditions for coumarin derivatives, which are precursors or analogues to the target compound.

| Product | Reactants | Catalyst/Reagents | Microwave Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 7-hydroxy-4-methylcoumarin | Resorcinol, Ethyl acetoacetate | SnCl₂·2H₂O | 800W, 260s, solvent-free | 55.25 | rasayanjournal.co.in |

| 7-hydroxy-4-methylcoumarin | Resorcinol, Ethyl acetoacetate | Zr(SO₄)₂·4H₂O | 500W, 12 min, cyclohexane | 87.5 | asianpubs.org |

| 7-hydroxy-4-methylcoumarin | Resorcinol, Ethyl acetoacetate | FeF₃ | Solvent-free, 7 min | 95 | ingentaconnect.com |

| 6- and 7-alkoxy-4-formylcoumarins | 6- and 7-alkoxy-4-methylcoumarins, SeO₂ | Xylene | 30-40 min | 90-93 | tandfonline.comtandfonline.com |

Derivatization Strategies at Positions Other Than C-7 for Enhanced Molecular Diversity

To explore the structure-activity relationships and develop novel compounds, the derivatization of the coumarin scaffold at various positions is a key strategy. Functionalization at positions C-3, C-4, C-5, C-6, and C-8 can lead to a wide array of analogues with diverse properties.

Derivatization at C-3 and C-4:

The C-3 and C-4 positions of the coumarin ring are particularly amenable to a variety of chemical modifications. C-H activation has emerged as a powerful tool for the direct functionalization of these sites. mdpi.comresearchgate.net

At the C-3 position , various substituents can be introduced. For example, palladium-catalyzed decarboxylative alkenylation of coumarin-3-carboxylic acids with cinnamic acid derivatives can yield 3-vinylcoumarins with yields up to 95%. mdpi.com Cobalt-catalyzed C-H activation allows for the aroylation of the C-3 position. mdpi.com Furthermore, the introduction of cycloalkyl groups at the C-3 position has been achieved through Steglich esterification of coumarin-3-carboxylic acid. wikipedia.org

At the C-4 position , functionalization can be achieved through methods like the Pechmann condensation, which allows for the introduction of substituents by using appropriately substituted β-ketoesters. tandfonline.com For instance, 7,8-dihydroxycoumarin and 7-hydroxycoumarin derivatives with various groups at the C-4 position have been synthesized using this method. tandfonline.commdpi.com Direct C-H functionalization at the C-4 position is also possible, often utilizing palladium catalysis. mdpi.com Ruthenium-catalyzed alkenylation of 3-acetylcoumarins has also been reported at the C-4 position. researchgate.net

Derivatization at C-5, C-6, and C-8:

The benzenoid ring of the coumarin scaffold also offers opportunities for derivatization, although it is generally less reactive than the pyrone ring.

At the C-5 position , the introduction of substituents can significantly influence the molecule's properties. For example, the presence of bulky groups at the C-5 and C-5' positions in coumarin dimers can lead to non-planar structures. nih.gov The introduction of an aliphatic chain at the C-5 position has been noted in some biologically active natural coumarins. nih.gov

At the C-6 position , various functional groups have been introduced. Nitration of 4,7-dimethylcoumarin (B83668) can yield the 6-nitro derivative. chemmethod.comchemmethod.com The substitution at the C-6 position has been shown to be important for the biological activity of some coumarin derivatives. nih.gov

At the C-8 position , functionalization is also a viable strategy for creating molecular diversity. Nitration of 4,7-dimethylcoumarin can also lead to the formation of the 8-nitro isomer. chemmethod.comchemmethod.com The introduction of a methyl group at the C-8 position has been shown to influence the selectivity of coumarin derivatives for certain biological targets. nih.gov Additionally, substitution at the C-8 position has been explored for its impact on anticancer activity. nih.gov

The table below summarizes various derivatization strategies for the coumarin scaffold at positions other than C-7.

| Position | Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| C-3 | Decarboxylative Alkenylation | PdCl₂, Ag₂CO₃ | 3-Vinylcoumarins | mdpi.com |

| C-3 | Aroylation | CoBr₂/Bpy, Mn | 3-Aroylcoumarins | mdpi.com |

| C-4 | Pechmann Condensation | Sc(OTf)₃ | 4-Substituted-7-hydroxycoumarins | tandfonline.com |

| C-4 | C-H Alkenylation | Ru(II) catalyst | 4-Alkenyl-3-acetylcoumarins | researchgate.net |

| C-6 | Nitration | HNO₃, H₂SO₄ | 6-Nitrocoumarins | chemmethod.comchemmethod.com |

| C-6 | C-H Functionalization | Pd@GO | 6-Substituted coumarins | nih.gov |

| C-8 | Nitration | HNO₃, H₂SO₄ | 8-Nitrocoumarins | chemmethod.comchemmethod.com |

| C-8 | Alkylation | - | 8-Methylcoumarins | nih.gov |

Spectroscopic and Crystallographic Analysis of 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)-: A Comprehensive Review

Initial searches for comprehensive spectroscopic and crystallographic data for the specific chemical compound 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)-, also known as 7-isopropoxycoumarin, have not yielded sufficient publicly available information to construct a detailed scientific article as per the requested outline. The following represents a structured overview of the methodologies that would be employed for the elucidation of its molecular structure, based on standard analytical techniques applied to related coumarin derivatives.

While specific experimental data for 7-isopropoxycoumarin remains elusive in the public domain, this article outlines the established methodologies that are fundamental to the structural characterization of such coumarin compounds. The techniques described below are the standard approach for a comprehensive analysis of a novel or uncharacterized substance like 7-isopropoxycoumarin.

Molecular Structure Elucidation and Spectroscopic Characterization Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing the electronic structure of organic molecules like 7-(1-methylethoxy)-2H-1-benzopyran-2-one. This method provides valuable insights into the conjugated systems within the molecule by measuring the absorption of UV and visible light, which excites electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's specific chromophore.

The core chromophore of 7-(1-methylethoxy)-2H-1-benzopyran-2-one is the coumarin nucleus, which is a benzopyrone system. This structure contains an extended π-electron system, which is responsible for its characteristic UV absorption. The electronic transitions observed in the UV-Vis spectrum of coumarins are primarily π → π* transitions. These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of substituents on the coumarin ring can significantly influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

The 7-isopropoxy group is an electron-donating group attached to the benzene ring portion of the coumarin scaffold. Such substituents are known to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted coumarin. This is due to the extension of the conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The absorption spectrum of the parent 7-hydroxycoumarin shows an absorption maximum around 322-326 nm. researchgate.netiajpr.com The introduction of an alkyl group, such as the isopropyl group, in the 7-position via an ether linkage is expected to result in a similar or slightly shifted absorption profile. For example, a series of 7-alkoxy-coumarin-3-carboxylate derivatives exhibited strong absorption bands at approximately 353 nm in chloroform. nih.gov Another related compound, 4-methyl-7-isopropoxycoumarin, has been reported to exhibit an absorption maximum at 245 nm. This suggests that multiple absorption bands are characteristic for this class of compounds.

Based on the analysis of related structures, 7-(1-methylethoxy)-2H-1-benzopyran-2-one is expected to exhibit strong absorption bands in the UV region, likely with a prominent peak in the 320-360 nm range, characteristic of the cinnamoyl chromophore within the coumarin structure. iajpr.com Minor shifts in the absorption maxima can be attributed to the solvent used for analysis due to differential stabilization of the ground and excited states.

Table of UV-Vis Absorption Data for Related Coumarin Derivatives

| Compound Name | Solvent | Absorption Maxima (λmax) in nm | Reference |

| 7-Hydroxy-4-methylcoumarin | Methanol | 322 | iajpr.com |

| 7-Hydroxycoumarin | Ethanol | 326 | researchgate.net |

| 7-Alkoxy-coumarin-3-carboxylates | Chloroform | 353 | nih.gov |

Biochemical and Enzymatic Interaction Studies of 2h 1 Benzopyran 2 One, 7 1 Methylethoxy

Investigation of Enzymatic Dealkylation and Biotransformation Pathways (in vitro)

The biotransformation of 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)-, also known as 7-isopropoxycoumarin, has been a subject of in vitro studies, particularly concerning its dealkylation by metabolic enzymes.

Substrate Activity with Cytochrome P450 Enzymes (e.g., P450cam)

Research indicates that 7-isopropoxycoumarin's interaction with cytochrome P450 (CYP) enzymes is complex and dependent on the specific conditions of the enzymatic system. In studies involving cytochrome P450cam (CYP101A1), a bacterial P450, 7-isopropoxycoumarin was found to be a poor substrate for dealkylation when the reaction is dependent on the natural redox partners, NADPH-cytochrome P450 reductase and NADPH. researchgate.netresearchgate.netThis suggests a limited capacity for this specific P450 enzyme to metabolize the compound through its typical monooxygenation cycle.

However, a significant increase in dealkylation activity is observed when the reaction is driven by oxygen donors like hydrogen peroxide (H₂O₂) or cumene (B47948) hydroperoxide. researchgate.netresearchgate.netThis alternative "peroxide shunt" pathway allows the enzyme to bypass the need for NADPH and its reductase, leading to the O-dealkylation of the isopropoxy group. The specific activity of this process is noted to vary depending on the substrate, the oxygen donor, the specific heme derivatives within the enzyme, and the apoprotein structure. researchgate.net

Interactions with Peroxidase Enzymes (e.g., Horseradish Peroxidase)

Similar to the findings with cytochrome P450, 7-isopropoxycoumarin has been studied as a substrate for peroxidase enzymes, such as horseradish peroxidase (HRP). These studies have demonstrated that HRP can catalyze the O-dealkylation of 7-isopropoxycoumarin. This reaction is also dependent on the presence of an oxygen donor, typically hydrogen peroxide.

The dealkylation of 7-isopropoxycoumarin by HRP is a notable finding, as it highlights a biotransformation pathway independent of the classic P450 system. The efficiency of this reaction can be influenced by the specific form of the peroxidase enzyme and the experimental conditions.

Modulation of Specific Enzyme Activities by 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)- and its Analogues (in vitro)

A comprehensive review of scientific literature reveals a lack of specific studies on the modulatory effects of 7-isopropoxycoumarin on certain key enzymes.

Inhibition of DNA Topoisomerase II Activity in Model Systems

Based on an extensive search of available scientific databases, there are no specific research articles or data available that investigate the inhibitory activity of 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)- on DNA topoisomerase II.

Other Enzymatic Target Modulations and Mechanisms

Beyond its role as a substrate for metabolic enzymes, there is a scarcity of information regarding the ability of 7-isopropoxycoumarin to modulate the activity of other specific enzymatic targets. The primary focus of existing research has been on its biotransformation rather than its potential to act as an inhibitor or activator of other enzymes.

Cellular Mechanisms of Action in Non-Clinical Cell Culture Models (e.g., Apoptosis Induction, Proliferation Inhibition, Antioxidant Activity)

Computational Chemistry and Theoretical Investigations of 2h 1 Benzopyran 2 One, 7 1 Methylethoxy

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. asrjetsjournal.orgthenucleuspak.org.pk For coumarin (B35378) derivatives, DFT calculations are instrumental in predicting their reactivity, stability, and spectroscopic characteristics.

Analysis of Molecular Orbitals and Charge Distribution

The electronic behavior of 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)- is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. asrjetsjournal.org

In coumarin derivatives, the HOMO is typically distributed over the benzopyran ring and the electron-donating substituents, while the LUMO is often localized on the pyrone ring. The 7-(1-methylethoxy) group, being an electron-donating group, is expected to increase the energy of the HOMO, thereby influencing the molecule's reactivity and photophysical properties.

Mulliken charge distribution analysis and Molecular Electrostatic Potential (MEP) maps are employed to identify the electrophilic and nucleophilic sites within the molecule. thenucleuspak.org.pk For a typical 7-alkoxycoumarin, the oxygen atoms of the carbonyl and ether groups are expected to possess negative charges, making them susceptible to electrophilic attack. Conversely, certain carbon atoms in the aromatic ring and the pyrone ring will exhibit positive charges, marking them as potential sites for nucleophilic attack.

Table 1: Representative Global Reactivity Descriptors for a Coumarin Derivative Calculated using DFT

| Descriptor | Value (eV) | Significance |

| HOMO Energy | -6.5 | Electron-donating capacity |

| LUMO Energy | -2.5 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.0 | Chemical reactivity and stability |

| Electronegativity (χ) | 4.5 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.0 | Resistance to change in electron configuration |

| Softness (S) | 0.25 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 5.06 | Propensity to accept electrons |

Note: The values in this table are representative for a generic coumarin derivative and are intended for illustrative purposes. Actual values for 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)- would require specific calculations.

Reaction Mechanism Studies and Transition State Analysis (e.g., in catalysis)

Theoretical studies on coumarin derivatives have shed light on their reaction mechanisms. For instance, in the context of catalysis, 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)- is known to undergo O-dealkylation catalyzed by cytochrome P450 enzymes. researchgate.netresearchgate.net DFT calculations can be employed to model the interaction of the coumarin with the active site of the enzyme and to elucidate the reaction pathway. Such studies often involve locating the transition state structures and calculating the activation energy barriers for different proposed mechanisms, such as hydrogen atom abstraction followed by oxygen rebound. researchgate.net

In other reactions, such as those involving radical species, DFT can be used to predict the most likely sites of attack and the stability of the resulting radical intermediates. For example, studies on the reaction of coumarin derivatives with hydroxyl radicals have shown that hydrogen atom transfer and single electron transfer are plausible mechanisms. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

These simulations can also model the effects of different solvents on the molecule's conformation and stability. By explicitly including solvent molecules in the simulation box, it is possible to study the formation of hydrogen bonds and other non-covalent interactions between the coumarin and the solvent, which can significantly impact its solubility and reactivity. In the context of biological systems, MD simulations are crucial for understanding how the molecule adapts its conformation upon binding to a protein. nih.govresearchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. mdpi.comtandfonline.com For 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)-, molecular docking studies can be used to explore its potential as an inhibitor or substrate for various enzymes.

The process involves placing the coumarin molecule in the active site of a target protein and evaluating the binding affinity based on a scoring function. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netacs.org For example, docking studies of coumarin derivatives with enzymes like cholinesterases and kinases have revealed the importance of the coumarin scaffold in binding to the active site. nih.govresearchgate.net The 7-(1-methylethoxy) group can play a significant role in establishing specific interactions with amino acid residues in the binding pocket, thereby influencing the binding affinity and selectivity.

Table 2: Potential Interacting Residues of 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)- in a Hypothetical Protein Active Site

| Interaction Type | Potential Amino Acid Residues | Moiety of Coumarin Involved |

| Hydrogen Bonding | Ser, Thr, Tyr, His | Carbonyl oxygen, Ether oxygen |

| Hydrophobic Interactions | Leu, Val, Ile, Phe, Trp | Benzene (B151609) ring, Isopropyl group |

| π-π Stacking | Phe, Tyr, Trp, His | Benzopyran ring system |

Photophysical Property Predictions and Electronic Excitation Studies

Coumarin derivatives are well-known for their fluorescent properties, and computational methods are widely used to predict and understand their photophysical behavior. nih.govnih.gov Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the electronic excited states of molecules. nih.govmdpi.com

For 2H-1-Benzopyran-2-one, 7-(1-methylethoxy)-, TD-DFT calculations can predict its absorption and emission wavelengths, as well as its quantum yield of fluorescence. mdpi.comrsc.orgresearchgate.net These calculations provide insights into the nature of the electronic transitions, such as π→π* transitions, which are responsible for the photophysical properties of coumarins. The presence of the electron-donating 7-(1-methylethoxy) group is expected to cause a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to the unsubstituted coumarin. researchgate.net

Furthermore, computational studies can investigate the influence of the solvent polarity on the photophysical properties, a phenomenon known as solvatochromism. nih.gov These predictions are valuable for the rational design of new coumarin-based fluorescent probes and materials with specific optical properties.

Catalytic Applications and Material Science Contexts of 2h 1 Benzopyran 2 One, 7 1 Methylethoxy Derivatives

Role as Ligands or Moieties in Organometallic Catalysis

The structural framework of 7-isopropoxycoumarin derivatives has proven to be highly effective when incorporated into organometallic catalysts, particularly for olefin metathesis reactions.

Design and Synthesis of Hoveyda-Grubbs Catalyst Analogues Incorporating Isopropoxycoumarin

Researchers have successfully designed and synthesized analogues of the well-known Hoveyda-Grubbs catalysts by replacing the standard isopropoxybenzene (B1215980) fragment with coumarin (B35378) and its isopropoxy derivatives. researchgate.net The fundamental structure of these catalysts consists of a ruthenium metal center surrounded by an N-heterocyclic carbene (NHC) ligand and a chelating benzylidene ligand. beilstein-journals.org The synthesis of these modified catalysts often involves a multi-step process, starting with the preparation of the desired coumarin ligand, followed by its coordination to the ruthenium center. beilstein-journals.orgresearchgate.net The activation of these Hoveyda-Grubbs-type complexes is understood to occur through the breaking of the bond between the ruthenium and the oxygen of the chelating isopropoxycoumarin moiety. researchgate.net

A modular approach to synthesizing NHC ligands allows for the introduction of various functional groups, including coumarin-based structures, providing a flexible pathway to new catalyst designs. mdpi.com This adaptability is crucial for fine-tuning the catalyst's properties for specific applications.

Investigation of Catalytic Activity and Selectivity in Olefin Metathesis

The incorporation of isopropoxycoumarin ligands into Hoveyda-Grubbs type catalysts has a demonstrable impact on their catalytic performance in olefin metathesis, a powerful reaction for forming carbon-carbon double bonds. mdpi.com Olefin metathesis reactions are categorized into several types, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). nih.gov

Studies have shown that modifying the electronic and steric properties of the chelating isopropoxy fragment can significantly alter the catalyst's activity. researchgate.net For instance, certain isopropoxycoumarin-based catalysts have exhibited high activity and selectivity in various metathesis reactions. beilstein-journals.org The stability and catalytic activity of these complexes are often correlated. mdpi.com In some cases, catalysts bearing coumarin-derived ligands have shown different reaction rates compared to standard catalysts like the second-generation Hoveyda-Grubbs catalyst (HG-II). mdpi.com

The table below summarizes the performance of a de novo designed catalyst (17) compared to a reference Grubbs-type catalyst (18) in the self-metathesis of an olefin.

| Catalyst | Yield of Self-Metathesis Product (%) | TON (Turnover Number) | Yield of Isomerization Products (%) |

| 17 | 12 | 60,000 | 13 |

| 18 | 49 | 245,000 | 4 |

This table illustrates that the reference catalyst 18 was significantly more productive and stable than the newly designed catalyst 17 under the tested conditions. nih.gov

Computational Studies on Catalytic Mechanisms and Activation Energies

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the catalytic mechanisms and activation energies of these coumarin-based catalysts. researchgate.netmdpi.com These studies provide insights into the structure-activity relationships that govern catalyst performance.

Key findings from computational analyses include the identification of correlations between the initiation free enthalpies and properties such as the ruthenium-oxygen bond strength and the natural partial charges on the carbene carbon atom. researchgate.net Such correlations are invaluable for predicting the performance of new catalyst designs before their synthesis and experimental testing.

Applications in Light-Sensitive Compositions and Photochemistry

The inherent photochemical properties of the coumarin scaffold make its derivatives, including 7-isopropoxycoumarin, suitable for applications in light-sensitive materials and as fluorescent probes.

Function as Spectral Sensitizers in Polymer Systems

Coumarin derivatives are well-known for their use as sensitizers in various industrial applications, including dye-sensitized solar cells. researchgate.net Their ability to absorb light and transfer energy makes them effective as spectral sensitizers in polymer systems. While direct evidence for 7-isopropoxycoumarin is specific, the broader class of coumarins is widely used for this purpose. Their function is to enhance the light sensitivity of the polymer composition, enabling photochemical reactions to occur upon exposure to specific wavelengths of light.

Development of Fluorescent Probes and Imaging Agents

The strong fluorescence of coumarin derivatives is a key feature that has been exploited in the development of fluorescent probes and imaging agents. researchgate.netrug.nl 7-Hydroxycoumarin derivatives, which are structurally related to 7-isopropoxycoumarin, are particularly promising as fluorophores for creating fluorescent sensors. rug.nl

These probes can be designed to change their fluorescence properties upon binding to a specific target molecule, enabling the quantification of binding events. For example, a 7-hydroxycoumarin fluorophore was identified to have a high affinity for the tautomerase active site of the Macrophage Migration Inhibitory Factor (MIF), with its fluorescence being quenched upon binding. nih.govrug.nl This property was leveraged to develop a competition-based assay to measure the binding of other molecules to MIF. nih.govrug.nl

The table below presents data on the binding affinity of a 7-hydroxycoumarin derivative to MIF.

| Parameter | Value |

| Ki (Inhibition Constant) | 18 ± 1 nM |

| Fluorophore Concentration in FID Assay | 50 nM |

| MIF Concentration in FID Assay | 100 nM |

This data highlights the high affinity of the coumarin-based probe for its target, enabling sensitive detection in a fluorescence-based assay. rug.nlnih.govrug.nl

Furthermore, coumarin-based fluorescent probes have been utilized in live-cell imaging to study the interaction of small molecules with cellular targets like microtubules. nih.gov The cell permeability and detection efficiency of these fluorophores are critical for such applications. nih.gov

Future Research Directions and Emerging Paradigms for 2h 1 Benzopyran 2 One, 7 1 Methylethoxy Research

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of coumarin (B35378) derivatives has traditionally relied on classic condensation reactions such as the Pechmann, Perkin, Knoevenagel, and Reformatsky reactions. eurekalert.org While effective, these methods often involve harsh conditions, toxic catalysts, and significant solvent waste, prompting a shift towards more sustainable "green" chemistry approaches. eurekalert.orgeurekaselect.com Future research for synthesizing 7-(1-methylethoxy)-2H-1-benzopyran-2-one will likely concentrate on optimizing and scaling up these greener alternatives.

Key areas for development include:

Biocatalysis : The use of enzymes to catalyze the synthesis of coumarins offers high specificity and mild reaction conditions, reducing toxic byproducts and energy consumption. iajesm.in Research could focus on identifying or engineering enzymes for the efficient and regioselective isopropoxylation of 7-hydroxycoumarin or for catalyzing the core coumarin ring formation from novel bio-based precursors.

Ionic Liquids and Deep Eutectic Solvents (DES) : These novel solvent systems are gaining attention for their low volatility, thermal stability, and potential as recyclable catalysts. An eco-friendly protocol using a Brønsted acidic pyridinium-based ionic liquid has been successfully used for coumarin synthesis, offering good to excellent yields at ambient temperatures. rsc.org Similarly, deep eutectic solvents have been employed as both the solvent and catalyst in Knoevenagel condensations to produce coumarins in high yields (61–96%). nih.gov Applying these solvent systems to the synthesis of 7-(1-methylethoxy)coumarin could significantly reduce the environmental impact.

Energy-Efficient Methods : The application of microwave irradiation and ultrasound in coumarin synthesis has been shown to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. eurekaselect.com Future studies will likely aim to develop and optimize these energy-efficient protocols for the specific synthesis of 7-alkoxy substituted coumarins.

| Method | Conventional Approaches (e.g., Pechmann, Perkin) | Emerging Sustainable Methodologies |

| Catalysts | Strong acids (e.g., H₂SO₄), hazardous reagents eurekalert.org | Biocatalysts (enzymes), recyclable ionic liquids iajesm.inrsc.org |

| Solvents | Volatile organic compounds (VOCs) | Water, deep eutectic solvents (DES), solvent-free conditions rsc.orgnih.gov |

| Conditions | High temperatures, long reaction times iajesm.in | Ambient temperatures, reduced reaction times rsc.org |

| Byproducts | Significant generation of chemical waste eurekaselect.com | Minimal toxic byproducts, easier purification iajesm.in |

| Energy Use | High energy consumption eurekalert.org | Lower energy input (e.g., microwave, ultrasound) eurekaselect.com |

Elucidation of Underexplored Molecular Mechanisms and Biological Pathways (Non-Clinical Focus)

While coumarins are known for a broad spectrum of biological activities, the precise molecular mechanisms for many derivatives, including 7-(1-methylethoxy)coumarin, remain partially understood. researchgate.net Future non-clinical research should move beyond broad activity screening to pinpoint specific molecular interactions and signaling pathways. A significant challenge in toxicology and pharmacology is the tendency to focus on a narrow range of well-established molecular pathways, potentially leaving other important mechanisms underexplored. nih.gov

Future research should focus on:

Target Identification and Validation : Utilizing advanced chemical biology techniques like activity-based protein profiling (ABPP) and chemoproteomics can help identify direct protein targets of 7-(1-methylethoxy)coumarin within a cellular context. This approach can uncover novel interactions that are not predicted by its structural similarity to other compounds.

Pathway Analysis : High-throughput screening using transcriptomics (RNA-seq) and proteomics can provide a global view of the cellular response to the compound. This can reveal unexpected effects on metabolic pathways, such as the metabolism of fatty acids or amino acids, which have been identified as potentially underexplored areas sensitive to chemical exposures. nih.gov

Modulation of Non-Enzymatic Processes : Investigating the compound's influence on protein-protein interactions, protein-DNA interactions, or the formation of biomolecular condensates represents a frontier in understanding its cellular effects. For instance, studies on 7-methylguanine, a different heterocyclic compound, have shown it can promote the formation of PARP-1-nucleosome complexes, trapping the enzyme on DNA. nih.gov Similar non-productive binding or allosteric modulation mechanisms could be at play for 7-(1-methylethoxy)coumarin.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The convergence of artificial intelligence (AI) and pharmaceutical sciences is revolutionizing drug discovery and compound development. researchgate.net For 7-(1-methylethoxy)coumarin, AI and machine learning (ML) offer powerful tools to accelerate research and design novel derivatives with tailored properties. researchgate.netnih.gov

Emerging paradigms in this area include:

De Novo Design and Lead Optimization : Generative AI models can design novel coumarin derivatives with optimized properties. springernature.com By training these models on large datasets of known compounds and their activities, researchers can generate structures predicted to have enhanced fluorescence, specific target affinity, or improved metabolic stability. This allows for a focused exploration of the chemical space around the 7-isopropoxycoumarin scaffold.

Predictive Modeling : Machine learning algorithms can build predictive models for various properties, including structure-activity relationships (SAR), absorption spectra, and potential off-target effects. researchgate.netresearchgate.net This can significantly reduce the time and cost associated with experimental screening by prioritizing the most promising candidates for synthesis and testing. nih.gov

Retrosynthesis and Reaction Prediction : AI tools are being developed to predict optimal synthetic routes for complex molecules. researchgate.net For novel analogs of 7-(1-methylethoxy)coumarin designed by generative models, these tools can suggest viable and efficient synthetic pathways, bridging the gap between computational design and laboratory synthesis.

| AI/ML Application | Description | Relevance for 7-(1-methylethoxy)coumarin Research |

| Virtual Screening | Using computational models to screen large libraries of compounds for potential activity against a biological target. researchgate.net | Identifying new biological targets or applications for the existing compound. |

| Generative Models | Algorithms that create new chemical structures with desired properties based on learned patterns. springernature.com | Designing novel analogs with enhanced photophysical or biological properties. |

| QSAR Modeling | (Quantitative Structure-Activity Relationship) - Correlating variations in molecular structure with changes in activity. researchgate.net | Predicting the activity of new derivatives and understanding the role of the 7-isopropoxy group. |

| Reaction Prediction | AI-driven analysis to propose efficient and sustainable synthetic pathways for a target molecule. researchgate.net | Optimizing the synthesis of new, computationally designed coumarin derivatives. |

Expansion into Advanced Materials Science Applications Beyond Existing Catalytic Roles

The unique photophysical properties of the coumarin scaffold, such as high fluorescence quantum yields and large Stokes shifts, make it an attractive platform for advanced materials. researchgate.net While some coumarins are used as fluorescent dyes and dopants, the potential of 7-(1-methylethoxy)coumarin in materials science is an area ripe for exploration. The electronic nature of the 7-alkoxy substituent can significantly influence the molecule's optoelectronic properties.

Future research directions include:

Organic Electronics : Coumarin derivatives are being investigated as organic semiconductors for applications in optoelectronic devices. acs.orgnih.gov Research could explore the synthesis of oligomers or polymers incorporating the 7-(1-methylethoxy)coumarin unit to study their charge transport properties and potential use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The isopropoxy group may enhance solubility and processability, which are critical for device fabrication.

Organic Light-Emitting Devices (OLEDs) : Coumarins are known as efficient dopants for OLEDs, contributing to bright and stable green emission. nih.gov The specific photophysical properties of 7-(1-methylethoxy)coumarin, such as its emission wavelength and photostability, could be characterized to assess its suitability as a dopant or emitter in next-generation display and lighting technologies.

Fluorescent Sensors and Probes : The coumarin core is a popular fluorophore in the design of chemical sensors. researchgate.net Future work could involve functionalizing the 7-(1-methylethoxy)coumarin scaffold to create selective chemosensors for detecting metal ions, reactive oxygen species, or other biologically relevant molecules. The 7-isopropoxy group can serve as a handle for further chemical modification or tune the electronic properties of the sensing system. Computational studies using Density Functional Theory (DFT) can help predict how substitutions will affect the molecule's absorption and emission spectra, guiding the design of new sensors. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(1-methylethoxy)-2H-1-benzopyran-2-one derivatives?

- Methodological Answer : Synthesis typically involves DBU-catalyzed reactions of salicylic aldehydes with allenyl ketones or esters under mild conditions (e.g., room temperature, 24–48 hours). For example, substituents at the 7-position can be introduced via nucleophilic substitution using isopropyl bromide in the presence of a base like K₂CO₃. Reaction optimization studies highlight the critical role of Lewis bases (e.g., DBU) in enhancing yield and regioselectivity . Bromination at the 4-methyl position (as in 4-bromomethyl derivatives) is achieved using N-bromosuccinimide (NBS) and AIBN in CCl₄ under reflux .

Q. How are spectroscopic techniques (FT-IR, NMR) utilized to confirm the structure of 7-alkoxy-substituted 2H-1-benzopyran-2-ones?

- Methodological Answer :

- FT-IR : Key absorption bands include C=O stretches at 1665–1699 cm⁻¹, aromatic C=C vibrations at 1518–1597 cm⁻¹, and alkoxy C-O stretches at 1056–1159 cm⁻¹. The absence of O-H stretches (e.g., 3483 cm⁻¹ in 7-hydroxy derivatives) confirms successful alkoxy substitution .

- NMR : H NMR signals for the isopropyl group appear as a septet (~4.5 ppm) for the methine proton and doublets (1.2–1.4 ppm) for methyl groups. Aromatic protons in the benzopyran ring show distinct coupling patterns (e.g., doublets at 6.8–7.7 ppm) .

Q. What solvent systems are recommended for recrystallizing 7-alkoxy coumarin derivatives?

- Methodological Answer : Ethyl acetate and chloroform are widely used for recrystallization due to their moderate polarity and compatibility with coumarin derivatives. For example, 7-acetyloxy-4-bromomethyl derivatives are purified via recrystallization from ethyl acetate, yielding >95% purity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported NMR chemical shifts for 7-substituted 2H-1-benzopyran-2-ones?

- Methodological Answer : Variations in H NMR shifts (e.g., ±0.3 ppm) arise from solvent polarity, substituent electronic effects, and intermolecular interactions. For example:

- Electron-withdrawing groups (e.g., 7-(2-fluorobenzyl)oxy) deshield aromatic protons, shifting signals downfield .

- Steric hindrance from bulky substituents (e.g., 3-phenoxy groups) alters coupling constants. Researchers should replicate spectra in standardized solvents (CDCl₃ or DMSO-d₆) and compare with computational predictions (DFT or Hartree-Fock methods) .

Q. What computational methods are employed to predict the electronic properties of 7-alkoxy coumarin derivatives?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) is used to model UV-Vis absorption spectra and solvent effects. For instance, studies on 7-(diethylamino) derivatives reveal bathochromic shifts in polar solvents due to enhanced charge-transfer transitions. Solvent parameters (e.g., dielectric constant) are incorporated via the polarizable continuum model (PCM) .

Q. How can reaction conditions be optimized to introduce diverse alkoxy groups at the 7-position?

- Methodological Answer :

- Catalyst Screening : DBU outperforms weaker bases (e.g., Et₃N) in promoting alkoxy substitution, achieving yields >80% .

- Solvent Effects : Non-polar solvents (toluene) favor nucleophilic substitution, while polar aprotic solvents (DMF) accelerate reactions but may reduce regioselectivity.

- Temperature Control : Reactions at 60–80°C minimize side products (e.g., dimerization) compared to reflux conditions .

Q. What strategies assess the impact of 7-alkoxy substituents on antimicrobial activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Derivatives with electron-donating groups (e.g., 7-(dimethylamino)ethoxy) exhibit enhanced activity against Gram-positive bacteria (MIC = 2–4 µg/mL). Activity correlates with increased lipophilicity (logP > 3.5) and hydrogen-bond acceptor capacity .

- In Silico Modeling : Molecular docking studies (e.g., with Staphylococcus aureus DNA gyrase) identify key interactions between the coumarin core and enzyme active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.